molecular formula C21H20ClFN2O3S B2568184 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892756-92-2

3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2568184
CAS No.: 892756-92-2
M. Wt: 434.91
InChI Key: FKRHNCJQJJFDKZ-UHFFFAOYSA-N
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Description

3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the sulfonyl group: The quinoline derivative is then reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings and the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidinyl group.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound forms strong non-covalent interactions, such as salt bridges, with conserved residues in the receptor binding sites, leading to modulation of receptor activity . This interaction can result in either agonistic or antagonistic effects, depending on the receptor subtype and the specific structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its combination of functional groups, which confer specific electronic and steric properties. This uniqueness allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3S/c1-2-24-13-20(29(27,28)15-7-5-6-14(22)10-15)21(26)16-11-17(23)19(12-18(16)24)25-8-3-4-9-25/h5-7,10-13H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRHNCJQJJFDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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